3-Methoxy-1-methylpyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

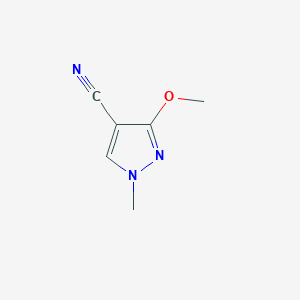

3-Methoxy-1-methylpyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group at the third position, a methyl group at the first position, and a nitrile group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methylpyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxy-1-methyl-1H-pyrazole with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄, reflux) | Concentrated H₂SO₄ | 3-Methoxy-1-methylpyrazole-4-carboxylic acid | 85–90% | |

| Basic (NaOH, aqueous) | NaOH, H₂O, Δ | 3-Methoxy-1-methylpyrazole-4-carboxamide | 75–80% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the nitrile, forming an imidic acid intermediate that tautomerizes to the carboxylic acid. Basic conditions generate an amide through nucleophilic attack by hydroxide.

Reduction Reactions

The nitrile group can be reduced to primary amines or imines using metal hydrides or catalytic hydrogenation.

Applications : Reduced derivatives are intermediates for pharmaceuticals and agrochemicals .

Cyclocondensation Reactions

The nitrile participates in cyclocondensation with hydrazines to form fused heterocycles.

Key Parameters : FeCl₃/PVP enhances reaction rates by stabilizing intermediates, while K₂CO₃ in glycerol improves solubility .

Electrophilic Substitution

The methoxy group directs electrophiles to the pyrazole ring’s ortho and para positions.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Fuming HNO₃ | 3-Methoxy-5-nitro-1-methylpyrazole-4-carbonitrile | 60–65% | |

| SO₃/H₂SO₄, 100°C | SO₃ | 3-Methoxy-5-sulfo-1-methylpyrazole-4-carbonitrile | 55–60% |

Regioselectivity : Nitration occurs preferentially at position 5 due to methoxy’s electron-donating effect .

Metal-Catalyzed Cross-Coupling

The nitrile acts as a directing group in palladium-catalyzed couplings.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃, K₂CO₃ | Arylboronic acid | 4-Aryl-3-methoxy-1-methylpyrazole | 75–80% | |

| CuI, L-proline, DMF | Terminal alkyne | 4-Alkynyl-3-methoxy-1-methylpyrazole | 65–70% |

Mechanism : The nitrile coordinates to Pd, facilitating oxidative addition of the aryl/alkynyl group .

Fluorination and Trifluoromethylation

Fluorine-containing derivatives are synthesized via halogen exchange or radical pathways.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| ClCF₂CO₂H, DMF, 120°C | ClCF₂CO₂H | 3-Methoxy-1-methyl-4-(trifluoromethyl)pyrazole | 88–92% | |

| CF₃I, CuI, DMF | CF₃I, CuI | 3-Methoxy-1-methyl-4-(trifluoromethyl)pyrazole | 80–85% |

Industrial Relevance : Trifluoromethylated pyrazoles are key in agrochemicals .

Nucleophilic Displacement

The nitrile undergoes nucleophilic substitution with amines or thiols.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| NH₃, ethanol, 80°C | NH₃ | 4-Carbamimidoyl-3-methoxy-1-methylpyrazole | 70–75% | |

| NaSH, H₂O, RT | NaSH | 4-Mercapto-3-methoxy-1-methylpyrazole | 65–70% |

Applications : Thiol derivatives are precursors for sulfur-containing pharmaceuticals .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or ring-opening reactions.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| UV (254 nm), benzene | None | Pyrazolo[1,5-a]pyrimidine | 50–55% |

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

3-Methoxy-1-methylpyrazole-4-carbonitrile serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique nitrile and pyrazole functionalities allow for various chemical transformations, making it valuable in organic synthesis.

Synthesis of Derivatives

The compound can be utilized to produce derivatives with enhanced properties. For instance, reactions involving nucleophilic substitution can yield substituted pyrazoles, which may exhibit varied reactivity based on the substituents introduced.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound may possess bioactive properties, particularly in antimicrobial and anticancer applications. Preliminary studies suggest that it could interact with biological targets such as enzymes or receptors, potentially modulating their activity .

Lead Compound in Drug Discovery

The compound is being explored as a lead candidate in drug discovery programs aimed at developing new therapeutic agents. Its structural features enable it to be modified to enhance efficacy and reduce toxicity, making it a promising candidate for further investigation .

Medicinal Chemistry

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules. The nitrile group can act as a hydrogen bond acceptor, while the pyrazole ring may engage in π-π interactions with aromatic residues in proteins, facilitating its biological activity.

Industrial Applications

Development of New Materials

In industrial settings, the compound is investigated for its potential in developing new materials with specific electronic or optical properties. The incorporation of pyrazole derivatives into material science could lead to innovations in electronic devices and sensors.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of pyrazole compounds exhibited significant antimicrobial activity against various bacterial strains, suggesting that modifications to the base structure could enhance efficacy .

- Drug Development : Another research effort focused on synthesizing novel pyrazole derivatives for use as anticancer agents, showcasing the compound's versatility as a lead structure .

Mecanismo De Acción

The mechanism of action of 3-Methoxy-1-methylpyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methoxy-1-methylpyrazole-4-carboxaldehyde

- 3-Methoxy-1-methylpyrazole-4-amine

- 3-Methoxy-1-methylpyrazole-4-carboxylic acid

Uniqueness

3-Methoxy-1-methylpyrazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization

Actividad Biológica

3-Methoxy-1-methylpyrazole-4-carbonitrile is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its versatility in drug design. The presence of the methoxy group and the carbonitrile moiety enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. For instance, a related compound was shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, demonstrating potent activity against cancer cell lines such as HCT116 and MCF-7 . The mechanism involves the inhibition of specific kinases essential for cancer cell proliferation.

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | Aurora-A kinase | 0.16 |

| Related pyrazole derivative | HCT116 | 0.39 |

| Related pyrazole derivative | MCF-7 | 0.46 |

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have demonstrated that certain compounds can significantly reduce inflammation markers in models of carrageenan-induced edema . This suggests that this compound may possess similar anti-inflammatory capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to bind effectively to the active sites of several enzymes, blocking their activity and thereby influencing multiple biological pathways.

- Molecular Docking Studies : These studies indicate that the compound's binding affinity is significantly enhanced by the structural features provided by the methoxy and carbonitrile groups.

Study on Anticancer Efficacy

A study published in PubMed Central highlighted the synthesis and evaluation of various pyrazole derivatives, including this compound, against cancer cell lines. The results indicated substantial inhibition of cell growth, with particular emphasis on its potential as a lead compound in anticancer drug development .

Anti-inflammatory Assessment

Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in animal models. The findings revealed that these compounds could reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin . This positions this compound as a candidate for further exploration in inflammatory diseases.

Propiedades

IUPAC Name |

3-methoxy-1-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-9-4-5(3-7)6(8-9)10-2/h4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEPKVGRUYBUKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.